molecular formula C19H13NO4S B2377524 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide CAS No. 2380034-06-8

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide

Cat. No. B2377524
CAS RN: 2380034-06-8
M. Wt: 351.38
InChI Key: FTIRERSDMUGBQJ-UHFFFAOYSA-N
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Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide is a novel compound that has drawn significant attention from the scientific community due to its potential applications in various fields. This compound is a chromene derivative that has shown promising results in scientific research for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide is not completely understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the death of cancer cells, thereby preventing the growth and spread of tumors.
Biochemical and Physiological Effects:
This compound has been found to exhibit several unique biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the migration and invasion of cancer cells, which is an essential step in the metastasis of tumors.

Advantages and Limitations for Lab Experiments

The advantages of using N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide in lab experiments include its potent antitumor activity and unique biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its high cost of synthesis and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the research on N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide. One of the most significant directions is the development of more efficient and cost-effective synthesis methods for the compound. Another potential direction is the investigation of the compound's potential applications in other fields of scientific research, such as materials science and environmental science. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide involves the reaction of furan-3-ylmethylthiophene-2-carbaldehyde with ethyl cyanoacetate in the presence of piperidine and acetic acid. The resulting product is then subjected to cyclization with the help of a catalyst, which leads to the formation of the final compound.

Scientific Research Applications

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate. The compound has been found to exhibit potent antitumor activity and has shown promising results in the treatment of various types of cancer.

properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4S/c21-16-8-18(24-17-4-2-1-3-15(16)17)19(22)20-9-14-7-13(11-25-14)12-5-6-23-10-12/h1-8,10-11H,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIRERSDMUGBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=CS3)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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